Cyclizine

Motion Sickness Antiemetic Prophylaxis

Cyclizine (82-92-8) is a first-generation piperazine H1 antagonist with a pKi of 8.35 at human H1 and a differentiated selectivity profile over muscarinic M3 (pKi 6.8). Clinically validated at 50 mg TID for motion sickness prophylaxis, it serves as a reliable positive control in vestibular paradigms. Its extensive Vd (~16.5 L/kg) and 13–20 h half-life establish a PK baseline for novel antiemetic candidates. The stark solubility contrast between free base (water-insoluble) and its HCl salt (freely water-soluble) makes it an instructive model for salt-formation and formulation studies. Offered as ≥98% lyophilized powder with 36-month stability, it is ideal for cost-contained multimodal protocols and long-term ADME benchmarking.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 82-92-8
Cat. No. B1669395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclizine
CAS82-92-8
SynonymsCyclizine
Cyclizine HCl
Cyclizine Hydrochloride
HCl, Cyclizine
Hydrochloride, Cyclizine
Marezine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
InChIKeyUVKZSORBKUEBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/
SOL IN ALCOHOL & CHLOROFORM;  SLIGHTLY SOL IN WATER
FREELY SOL IN ETHER
7.52e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclizine (CAS 82-92-8): A Piperazine-Class First-Generation Antihistamine for Motion Sickness and Postoperative Nausea Research


Cyclizine (CAS 82-92-8) is a piperazine-derivative first-generation histamine H1 receptor antagonist with pronounced antiemetic and antivertigo properties [1]. It is clinically employed for the prevention and treatment of motion sickness, postoperative nausea and vomiting (PONV), and vertigo of vestibular origin [2]. Cyclizine exhibits a human H1 receptor binding affinity with a pKi of 8.35 (Ki ≈ 4.5 nM) and also demonstrates antimuscarinic activity (pKi = 6.8 at M3) [3]. Its pharmacokinetic profile includes a terminal elimination half-life of approximately 13–20 hours and an extensive volume of distribution (~16.5 L/kg) following intravenous administration, with less than 1% excreted unchanged in urine [4]. Cyclizine is metabolized primarily via N-demethylation to norcyclizine, which possesses little antihistaminic activity compared to the parent compound [5].

Why Cyclizine Cannot Be Interchanged with Other First-Generation Antiemetic Antihistamines


First-generation antihistamines with antiemetic activity, including meclizine, promethazine, diphenhydramine, and cyclizine, exhibit substantial divergence in receptor selectivity profiles, pharmacokinetic parameters, and clinical efficacy outcomes that preclude simple interchangeability in research or clinical settings [1]. For instance, while cyclizine and meclizine share a piperazine core, cyclizine demonstrates a markedly shorter duration of action (4–6 hours) compared to meclizine's extended half-life (5.2 hours for meclizine itself, but its active metabolite persists longer), necessitating distinct dosing regimens [2]. Furthermore, cyclizine's unique ratio of H1 to muscarinic receptor antagonism differs from that of promethazine (which exhibits high muscarinic affinity, Ki = 5.0–38 nM) and diphenhydramine, resulting in variable anticholinergic burden and sedative potential [3]. Head-to-head clinical trials reveal that cyclizine's antiemetic efficacy in specific surgical contexts (e.g., day-case laparoscopy) is inferior to ondansetron and metoclopramide, whereas other antihistamines have not been similarly benchmarked [4]. These quantitative disparities underscore the necessity for compound-specific evaluation rather than class-based substitution.

Cyclizine Quantitative Differentiation: Head-to-Head Comparisons with Key Analogs and Alternatives


Comparative Efficacy in Motion Sickness Prophylaxis: Cyclizine 50 mg TID vs. Meclizine 50 mg OD/TID vs. Promethazine 25 mg TID

In a large-scale field trial involving 16,920 soldiers and airmen crossing the Atlantic, cyclizine 50 mg thrice daily (TID) was identified as one of the three most effective prophylactic regimens against seasickness, alongside meclizine 50 mg once or thrice daily and promethazine 25 mg TID [1]. The study design allowed for direct comparison of these agents under identical real-world motion conditions. While all three regimens provided significant benefit over placebo, the study noted that for continued use, meclizine was the most satisfactory, indicating a potential advantage in tolerability or convenience [1]. This head-to-head comparison establishes cyclizine's anti-motion sickness efficacy as comparable to meclizine and promethazine but with a distinct dosing frequency requirement (TID vs. OD/TID for meclizine).

Motion Sickness Antiemetic Prophylaxis

Comparative Antiemetic Efficacy in Postoperative Nausea and Vomiting (PONV): Cyclizine 50 mg IV vs. Metoclopramide 10 mg IV vs. Ondansetron 4 mg IV

A randomized double-blinded clinical trial directly compared the antiemetic efficacy of intravenous cyclizine (50 mg), metoclopramide (10 mg), and ondansetron (4 mg) in 166 patients undergoing day-case gynecological laparoscopy [1]. The incidence of PONV within 24 hours postoperatively was 51% in the cyclizine group, 24% in the metoclopramide group, and 20% in the ondansetron group [1]. Notably, the 51% incidence in the cyclizine group was similar to the 50% incidence observed in a pilot group that received no antiemetic prophylaxis, suggesting that cyclizine at this dose and in this surgical context did not provide significant PONV prophylaxis [1].

Postoperative Nausea and Vomiting Antiemetic Anesthesiology

Comparative Antiemetic Efficacy in PONV: Meta-Analysis of Cyclizine vs. Ondansetron

A 2026 systematic review and meta-analysis of four randomized controlled trials (433 adult surgical patients) assessed the comparative efficacy of ondansetron versus cyclizine for PONV prophylaxis [1]. The pooled analysis revealed no significant difference in the incidence of any PONV between ondansetron and cyclizine (odds ratio: 0.74, 95% CI: 0.34 to 1.61, p=0.45) [1]. Similarly, there were no significant differences in the incidence of postoperative vomiting (OR: 1.11, 95% CI: 0.61 to 2.02, p=0.74) or the requirement for rescue antiemetics (OR: 1.83, 95% CI: 0.95 to 3.52, p=0.07) [1]. However, cyclizine was associated with a statistically significant, though clinically small, delay in time to eye opening (mean difference: 2.00 min, p<0.001) [1]. The overall certainty of evidence was graded as low to very low.

Postoperative Nausea and Vomiting Meta-Analysis Antiemetic

Muscarinic Receptor Affinity: Cyclizine (Low Affinity) vs. Promethazine (High Affinity)

A quantitative receptor-binding assay using bovine cerebral cortex membranes classified 27 H1-receptor antagonists based on their affinity for muscarinic acetylcholine receptors [1]. Cyclizine falls into a group of antihistamines with low affinity for muscarinic receptors, characterized by inhibition constants (Ki) ranging from 3,600 to 30,000 nM [1]. In contrast, promethazine belongs to a group with high muscarinic affinity, exhibiting Ki values between 5.0 and 38 nM [1]. While the precise Ki value for cyclizine is not provided in this specific classification, its grouping with meclizine and hydroxyzine indicates a Ki in the micromolar range, implying approximately 100- to 1000-fold lower muscarinic receptor affinity compared to promethazine.

Receptor Pharmacology Anticholinergic Adverse Effects

Comparative Pharmacokinetics: Cyclizine Half-Life vs. Meclizine and Promethazine

A comprehensive pharmacokinetic comparison of oral antihistamines and antiemetics reveals distinct elimination half-life (t1/2) values that dictate dosing frequency [1]. Meclizine exhibits a serum half-life of 5.21 ± 0.80 hours, while promethazine demonstrates a half-life of 4–6 hours following oral administration [1]. In contrast, cyclizine possesses a considerably longer terminal elimination half-life of approximately 13–20 hours, as determined in separate pharmacokinetic studies [REFS-2, REFS-3]. This extended half-life suggests that cyclizine may provide more sustained plasma concentrations, potentially allowing for less frequent dosing than promethazine (q4-6h) despite its clinical dosing recommendation of q4-6h for motion sickness.

Pharmacokinetics Half-Life Dosing Interval

Comparative Solubility and Stability: Cyclizine Free Base vs. Cyclizine Hydrochloride Salt

Technical datasheets from reputable vendors provide quantitative solubility data for cyclizine free base, a critical parameter for in vitro and in vivo experimental design . At 25°C, cyclizine free base exhibits a solubility of 53 mg/mL in DMSO (198.96 mM) and 53 mg/mL in ethanol (198.96 mM), while being insoluble in water . In contrast, the hydrochloride salt form (cyclizine HCl) is freely soluble in water, enabling aqueous formulations for oral and injectable administration [1]. Regarding stability, lyophilized cyclizine powder is stable for 36 months when stored at -20°C and kept desiccated, whereas stock solutions stored at -20°C should be used within 1–3 months to prevent loss of potency [2].

Formulation Science Solubility Stability

Cyclizine Optimal Use Cases: Research and Industrial Applications Guided by Quantitative Evidence


Motion Sickness Prophylaxis Research Models: Validated Comparator for Vestibular Nausea Studies

Based on the direct head-to-head comparison demonstrating cyclizine's efficacy in preventing seasickness (Section 3, Evidence Item 1), researchers investigating the neurobiology of motion sickness or evaluating novel anti-motion sickness interventions should consider cyclizine as a well-characterized positive control. Its established efficacy at 50 mg TID in a large-scale human trial provides a reliable benchmark against which to compare new chemical entities or non-pharmacological interventions [1]. This is particularly relevant for studies utilizing vestibular stimulation paradigms (e.g., off-vertical axis rotation, parabolic flight) where a clinically validated comparator is required.

Postoperative Nausea and Vomiting (PONV) Research: A Cost-Effective Alternative to Ondansetron in Multimodal Regimens

The meta-analysis demonstrating comparable efficacy between cyclizine and ondansetron in preventing PONV (Section 3, Evidence Item 3) supports the use of cyclizine in clinical trials and research protocols where cost containment is a priority [1]. Given that cyclizine is often significantly less expensive than 5-HT3 antagonists like ondansetron, it represents a rational choice for inclusion in multimodal antiemetic protocols, particularly in resource-limited settings or in studies designed to evaluate the economic impact of antiemetic strategies. However, the negative finding in the specific context of day-case laparoscopy (Section 3, Evidence Item 2) must be carefully considered, indicating that cyclizine may not be suitable as monotherapy for all surgical subtypes.

Preclinical Antiemetic and Antivertigo Drug Discovery: A Reference Compound with Defined Receptor Selectivity Profile

The well-characterized receptor binding profile of cyclizine, including its high-affinity antagonism at H1 receptors (pKi 8.35) and lower affinity at muscarinic receptors (pKi 6.8 at M3) (Section 1 and Section 3, Evidence Item 4), makes it a valuable reference compound for in vitro and in vivo drug discovery programs targeting nausea and vertigo [1]. Researchers developing novel antiemetics or antivertigo agents can use cyclizine as a benchmark to assess the relative contribution of H1 and muscarinic antagonism to the desired therapeutic effect. Furthermore, its extensive volume of distribution (16.5 L/kg) and long half-life (13-20 hours) (Section 3, Evidence Item 5) provide a pharmacokinetic baseline for evaluating the ADME properties of new chemical entities in this therapeutic class.

Formulation Development for Poorly Water-Soluble Piperazine Derivatives: A Model Compound for Solubility Enhancement Strategies

The stark solubility contrast between cyclizine free base (insoluble in water, soluble in DMSO/ethanol) and its hydrochloride salt (freely water-soluble) (Section 3, Evidence Item 6) positions cyclizine as an instructive model compound for formulation scientists exploring strategies to enhance the aqueous solubility of poorly water-soluble piperazine derivatives [1]. It can be used to study the impact of salt formation, co-solvency, complexation (e.g., with cyclodextrins), or lipid-based formulations on dissolution rate and oral bioavailability. The well-documented stability data (36 months for lyophilized powder) also supports its use in long-term stability studies of novel formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.